![molecular formula C16H17FN2O5S2 B2764937 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-fluorobenzenesulfonamide CAS No. 946215-60-7](/img/structure/B2764937.png)
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-fluorobenzenesulfonamide
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Overview
Description
This compound belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .
Molecular Structure Analysis
The molecular formula of this compound is C23H27N5O3S . The InChI key is ZXYIRNXOAJYLCU-UHFFFAOYSA-N .Scientific Research Applications
a. Enzyme Inhibition: Borate-containing compounds like this one can act as enzyme inhibitors. Researchers explore their potential in treating various diseases by targeting specific enzymes involved in pathological processes.
b. Ligand Design: Boron-based compounds often serve as ligands in coordination chemistry. They can form complexes with metal ions, which find applications in catalysis, drug delivery, and imaging.
c. Anticancer Agents: Boronic acid derivatives have been investigated as potential anticancer drugs. Their ability to selectively target cancer cells and modulate cellular processes makes them valuable in oncology research.
Organic Synthesis
In drug synthesis and other organic transformations, boronic acid compounds play essential roles:
a. Diol Protection: Boronic acids protect diols during synthetic processes. This protection strategy is crucial in the assembly of complex molecules.
b. Asymmetric Synthesis: Boronic acid derivatives participate in asymmetric reactions, enabling the creation of chiral compounds with high enantioselectivity.
c. Coupling Reactions: Suzuki coupling reactions, which involve boronic acids, are widely used for constructing carbon-carbon bonds. These reactions are pivotal in drug synthesis.
properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O5S2/c1-24-16-8-5-13(19-9-2-10-25(19,20)21)11-15(16)18-26(22,23)14-6-3-12(17)4-7-14/h3-8,11,18H,2,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNNOMISGYHFJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-fluorobenzenesulfonamide |
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